4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile is an organic compound with the molecular formula C22H13NO2 It is known for its unique structure, which includes a benzonitrile group attached to a 1,4-dioxo-1,4-diphenylbut-2-en-2-yl moiety
Vorbereitungsmethoden
The synthesis of 4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile typically involves the reaction of 1,4-diphenylbut-2-yne-1,4-dione with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Wissenschaftliche Forschungsanwendungen
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile can be compared with similar compounds such as 1,4-diphenylbut-2-yne-1,4-dione and 1,4-diphenylbut-2-ene-1,4-dione. These compounds share structural similarities but differ in their chemical reactivity and applications. For example, 1,4-diphenylbut-2-yne-1,4-dione is known for its use in cycloaddition reactions, while 1,4-diphenylbut-2-ene-1,4-dione is studied for its potential as a precursor in organic synthesis .
Eigenschaften
CAS-Nummer |
88406-97-7 |
---|---|
Molekularformel |
C23H15NO2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-(1,4-dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile |
InChI |
InChI=1S/C23H15NO2/c24-16-17-11-13-18(14-12-17)21(23(26)20-9-5-2-6-10-20)15-22(25)19-7-3-1-4-8-19/h1-15H |
InChI-Schlüssel |
ZVKCDVRKFJZIHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.